ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Description
Ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Biological Activity
Ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.
Structural Overview
The compound features a unique structure that combines elements of pyrimidine and thiazine rings. Its molecular formula is C17H17ClN2O3S with a molecular weight of 364.84 g/mol. The presence of the 3-chlorophenyl group significantly enhances its interaction potential with biological targets compared to other derivatives lacking this feature.
Synthesis
The synthesis of this compound can be achieved through various methods including:
- One-pot three-component reactions : This method efficiently combines the necessary precursors to yield the desired compound.
The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups that contribute to its biological activity profile.
Antibacterial Properties
Research indicates that thiazine derivatives exhibit promising antibacterial activities. This compound has shown significant efficacy against various bacterial strains. For instance:
Compound | Inhibition Ratio (%) at 100 μg/mL | Inhibition Ratio (%) at 50 μg/mL |
---|---|---|
Ethyl derivative | 95.4 ± 2.2 | 54.5 ± 0.8 |
Control (Thiodiazole copper) | 87.7 ± 1.5 | 35.2 ± 1.1 |
These results suggest that this compound may have superior bioactivity compared to established antibacterial agents .
The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, it is hypothesized that the heterocyclic structure allows for effective binding to bacterial enzymes or receptors critical for survival and replication.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazine derivatives including ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo compounds, it was found that these compounds exhibited notable inhibition against Xanthomonas oryzae, a pathogen responsible for rice bacterial blight. The study highlighted the potential for these compounds to serve as lead candidates in agricultural applications against bacterial infections.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on elucidating the structure-activity relationship of thiazine derivatives indicated that modifications to the chlorophenyl group could enhance antibacterial potency. This underscores the importance of structural features in determining biological activity and suggests avenues for further optimization of ethyl 6-(3-chlorophenyl)-8-methyl derivatives for improved efficacy .
Properties
IUPAC Name |
ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)7-8-24-17)15(14)11-5-4-6-12(18)9-11/h4-6,9,15H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHFDSDQQHQMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Cl)C(=O)CCS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.